![molecular formula C20H22ClN3O3 B2653717 1-(4-Chlorophenyl)-4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione CAS No. 2097895-39-9](/img/structure/B2653717.png)
1-(4-Chlorophenyl)-4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a 2,6-dimethylpyrimidin-4-yl group, which is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex due to the presence of the pyrrolidine ring and the 2,6-dimethylpyrimidin-4-yl group. The structure is likely to have a significant impact on the compound’s biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Pyrrolidine derivatives generally have the ability to form hydrogen bonds, which can affect their solubility and stability .Scientific Research Applications
Chemical Reactions and Synthesis
The compound has been studied in various chemical reactions and synthetic processes. For instance, Kinoshita et al. (1989) explored the ring cleavage reactions of related 1,3-oxazine-2,4(3H)-diones with amines, yielding products like pyrimidines and acetoacetamides (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989). Similarly, Yin et al. (2008) discussed a new approach to synthesizing 3-methylthio-substituted derivatives, including furans and pyrroles, from related 1,4-diaryl-2-butene-1,4-diones (Yin, Wang, Chen, Gao, Wu, & Pan, 2008).
Crystallography and Molecular Structure
The molecular and crystal structures of derivatives of similar compounds have been a subject of interest. Fujii et al. (2002) studied the crystal structure of a related pyrrolo[3,4-c]pyrrole-1,4-dione, providing insights into the molecular structure and potential applications as pigments (Fujii, Ohtani, Kodama, Yamamoto, & Hirayama, 2002).
Synthesis of Novel Compounds
Sheikh et al. (2009) synthesized 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-Diones, showing the utility of similar compounds in creating new chemical entities with potential applications in areas like antibacterial agents (Sheikh, Ingle, & Juneja, 2009).
Pharmaceutical Applications
Although your request excludes drug use and dosage, it's worth noting that related compounds have been explored in pharmaceutical contexts, focusing on the synthesis of novel agents with potential therapeutic properties.
Solubility Studies
Understanding the solubility of similar compounds in various solvents is crucial for applications in chemical synthesis and pharmaceutical formulation. Li et al. (2019) investigated the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in different solvents, providing valuable data for formulating and processing related compounds (Li, Li, Gao, & Lv, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-4-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-13-11-19(23-14(2)22-13)27-17-9-10-24(12-17)20(26)8-7-18(25)15-3-5-16(21)6-4-15/h3-6,11,17H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDCYGJSBZWADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

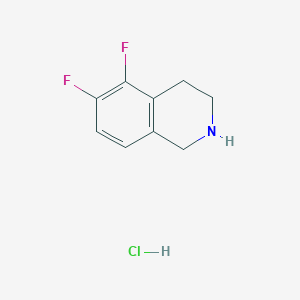
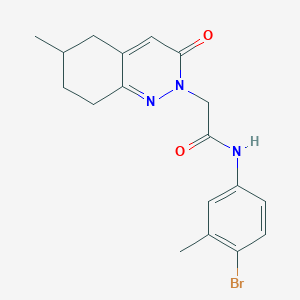
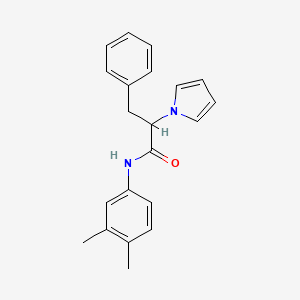
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2653641.png)
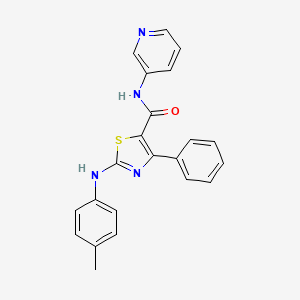
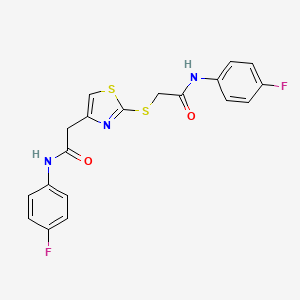
![2-Methyl-6-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridazin-3-one](/img/structure/B2653648.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2653650.png)

![2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2653652.png)
![1-(3,4-Difluorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2653653.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2653654.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2653655.png)
